(3,5-Dichloropyrazin-2-yl)methanamine hydrochloride
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Overview
Description
(3,5-Dichloropyrazin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H5Cl2N3·HCl. It is commonly used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. This compound is known for its role as an intermediate in the synthesis of pharmaceutical agents, including anticancer drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dichloropyrazin-2-yl)methanamine hydrochloride typically involves the reaction of 3,5-dichloropyrazine with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,5-Dichloropyrazine+MethanamineHCl(3,5-Dichloropyrazin-2-yl)methanamine hydrochloride
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dichloropyrazin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The chlorine atoms in the pyrazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while reduction can produce amine derivatives .
Scientific Research Applications
(3,5-Dichloropyrazin-2-yl)methanamine hydrochloride is widely used in scientific research due to its versatility and reactivity. Some key applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Serves as a precursor in the development of pharmaceutical agents, particularly anticancer drugs.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3,5-Dichloropyrazin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. In the context of anticancer research, it acts as an inhibitor of certain enzymes involved in cell proliferation. The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting the growth of cancer cells. The exact molecular pathways involved may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
(3,5-Dichloropyrazine-2-carboxylic acid): Similar structure but with a carboxylic acid group.
(3,5-Dichloropyrazine-2-carbaldehyde): Contains an aldehyde group instead of an amine.
(3,5-Dichloro-2-methylpyrazine): Methyl group substitution at the 2-position.
Uniqueness
(3,5-Dichloropyrazin-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group. This makes it particularly useful as an intermediate in the synthesis of various pharmaceutical agents, providing a balance of reactivity and stability that is advantageous in chemical synthesis .
Properties
IUPAC Name |
(3,5-dichloropyrazin-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3.ClH/c6-4-2-9-3(1-8)5(7)10-4;/h2H,1,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXFZGOEXKUZKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)CN)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089319-25-3 |
Source
|
Record name | 2-Pyrazinemethanamine, 3,5-dichloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2089319-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,5-dichloropyrazin-2-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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